[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Description
This compound is a phosphorylated nucleotide analog featuring an imidazo[4,5-d]pyridazine moiety linked to a ribose-like oxolane ring and three phosphate groups.
Properties
Molecular Formula |
C11H18N5O13P3 |
|---|---|
Molecular Weight |
521.21 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3/c1-12-10-7-5(2-14-15-10)16(4-13-7)11-9(18)8(17)6(27-11)3-26-31(22,23)29-32(24,25)28-30(19,20)21/h2,4,6,8-9,11,17-18H,3H2,1H3,(H,12,15)(H,22,23)(H,24,25)(H2,19,20,21)/t6-,8-,9-,11-/m1/s1 |
InChI Key |
XILFBNVPVGMMAQ-PNHWDRBUSA-N |
Isomeric SMILES |
CNC1=C2C(=CN=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CNC1=C2C(=CN=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan-2-yl intermediate, which is then functionalized with the imidazo[4,5-d]pyridazin-1-yl group. Subsequent steps involve the introduction of the methylamino group and the phosphorylation reactions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[[2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazo[4,5-d]pyridazin-1-yl group can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[[2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [[2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with molecular targets through its functional groups. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the phosphono groups can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
a. Gemcitabine Triphosphate (dFdCTP)
- Structure : Difluorocytosine base + deoxyribose + triphosphate.
- Key Differences: The target compound replaces cytosine with a methylamino-substituted imidazopyridazine, which may alter base-pairing interactions and enzyme specificity.
b. AR-C69931M (P2Y₁₂ Receptor Antagonist)
- Structure: Purine core with trifluoropropylthio and methylthioethylamino substituents + triphosphate.
- Key Differences : The imidazopyridazine in the target compound lacks sulfur-based substituents, possibly reducing P2Y receptor affinity but increasing selectivity for other targets like kinases .
c. ADP (Adenosine Diphosphate)
- Structure : Adenine + ribose + diphosphate.
- Key Differences: The target compound’s imidazopyridazine base and additional phosphate group may enhance binding to ATP-dependent enzymes (e.g., kinases) while resisting hydrolysis due to non-natural base geometry .
Pharmacokinetic and Pharmacodynamic Properties
| Property | Target Compound | Gemcitabine Triphosphate | AR-C69931M |
|---|---|---|---|
| Molecular Weight (g/mol) | ~800 (estimated) | 502.97 | ~700 (estimated) |
| Phosphate Groups | Triphosphate | Triphosphate | Triphosphate |
| Base Heterocycle | Imidazo[4,5-d]pyridazine | Difluorocytosine | Modified purine |
| Enzyme Targets | Kinases, polymerases? | DNA polymerase | P2Y₁₂ receptor |
| Solubility | Moderate (polar phosphates) | High | Low (lipophilic groups) |
Mechanistic Insights
- Kinase Inhibition: The imidazopyridazine core may sterically hinder ATP-binding pockets in kinases, similar to imidazo[4,5-b]pyridine-based inhibitors (e.g., ), but with enhanced selectivity due to methylamino substitution .
- DNA/RNA Incorporation: Unlike gemcitabine triphosphate, the non-canonical base likely prevents incorporation into nucleic acids, reducing off-target toxicity .
- Receptor Interactions : Absence of thioether groups (cf. AR-C69931M) suggests minimal P2Y receptor activity, possibly favoring kinase or phosphatase modulation .
Therapeutic Potential and Challenges
- Oncology: Potential as a kinase inhibitor (e.g., targeting EGFR or CDKs) or antimetabolite, with structural parallels to gemcitabine but distinct resistance profiles .
- Antiviral : Imidazopyridazine derivatives have shown activity against RNA viruses; phosphorylation could enhance potency .

- Challenges : Poor oral bioavailability due to phosphate charges; prodrug development required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

